5-((2,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
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Overview
Description
“5-((2,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone” is a synthetic organic compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone” typically involves multiple steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the nitrofurylidene group: This step involves the condensation of a nitrofuran derivative with the oxazolidinone intermediate.
Attachment of the piperazinylmethyl group: This final step involves the alkylation of the intermediate with a piperazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis.
Biology
It may be investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine
Oxazolidinone derivatives are known for their antibiotic properties, and this compound may be explored for similar applications.
Industry
The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-((2,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone” would depend on its specific application. For example, if it is used as an antibiotic, it may inhibit protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would be specific to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic.
Tedizolid: A newer oxazolidinone with similar properties.
Uniqueness
“5-((2,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone” may have unique structural features that confer specific biological activities or chemical reactivity, distinguishing it from other oxazolidinones.
Properties
CAS No. |
93722-18-0 |
---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
5-[(2,4-dimethylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H21N5O5/c1-11-8-17(2)5-6-18(11)9-13-10-19(15(21)25-13)16-7-12-3-4-14(24-12)20(22)23/h3-4,7,11,13H,5-6,8-10H2,1-2H3/b16-7+ |
InChI Key |
UNPLJKONDXUTJW-FRKPEAEDSA-N |
Isomeric SMILES |
CC1CN(CCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-])C |
Canonical SMILES |
CC1CN(CCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-])C |
Origin of Product |
United States |
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